molecular formula C21H21NO B15344951 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide

2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide

Cat. No.: B15344951
M. Wt: 303.4 g/mol
InChI Key: GTAGUQHFAFXROX-OAHLLOKOSA-N
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Description

2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide is a complex organic compound characterized by its unique structural features It consists of a benzamide core with an ethyl group and a naphthalen-2-yl-ethyl moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yl-ethylamine. This intermediate is then reacted with ethyl chloroformate to form the benzamide derivative. The reaction conditions usually require the use of a strong base, such as triethylamine, and an organic solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different alkylated or acylated derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • N-(1-naphthyl)ethylbenzamide

  • 2-ethyl-N-(1-naphthyl)ethylbenzamide

  • 2-ethyl-N-(1-methylnaphthyl)ethylbenzamide

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

2-ethyl-N-[(1R)-1-naphthalen-2-ylethyl]benzamide

InChI

InChI=1S/C21H21NO/c1-3-16-8-6-7-11-20(16)21(23)22-15(2)18-13-12-17-9-4-5-10-19(17)14-18/h4-15H,3H2,1-2H3,(H,22,23)/t15-/m1/s1

InChI Key

GTAGUQHFAFXROX-OAHLLOKOSA-N

Isomeric SMILES

CCC1=CC=CC=C1C(=O)N[C@H](C)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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